molecular formula C25H23N5O2S B12020301 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B12020301
M. Wt: 457.5 g/mol
InChI Key: NFMJCPJUTZYLQR-CVKSISIWSA-N
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Description

  • This compound is a mouthful, but its structure is intriguing! Let’s break it down:

      Chemical Formula: CHNOS

      CAS Number: 497866-32-7

  • The compound features a 1,2,4-triazole ring, a sulfanyl group, and an acetohydrazide moiety. It’s a hybrid of various functional groups, making it potentially interesting for research.
  • Unfortunately, detailed historical context or anecdotes about its discovery are scarce due to its rarity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Unique Features:

      Similar Compounds:

    Properties

    Molecular Formula

    C25H23N5O2S

    Molecular Weight

    457.5 g/mol

    IUPAC Name

    2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide

    InChI

    InChI=1S/C25H23N5O2S/c1-17-7-11-19(12-8-17)24-28-29-25(30(24)21-13-9-18(2)10-14-21)33-16-23(32)27-26-15-20-5-3-4-6-22(20)31/h3-15,31H,16H2,1-2H3,(H,27,32)/b26-15+

    InChI Key

    NFMJCPJUTZYLQR-CVKSISIWSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=CC=C4O

    Canonical SMILES

    CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=CC=C4O

    Origin of Product

    United States

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